![molecular formula C11H12BrNO3 B1603929 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one CAS No. 808127-77-7](/img/structure/B1603929.png)
4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one
Overview
Description
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research has delved into the synthesis and chemical behavior of isoindoline derivatives and related bromo-substituted compounds, highlighting methodologies that could be applicable to 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one. For instance, the silver-mediated intramolecular Friedel–Crafts-type cyclization of 2-benzyloxy-3-bromoindolines demonstrates a method for synthesizing complex isoindoline structures, potentially offering insights into novel synthesis pathways for related compounds (Yamashiro et al., 2019). Similarly, the reaction of bromoethoxyisoquinolines with potassium amide in liquid ammonia provides a basis for understanding nucleophilic substitution reactions that could be applicable to the synthesis or modification of 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one (Sanders et al., 2010).
Biological Activities and Potential Applications
Studies on bromo-substituted compounds and isoindoline derivatives have revealed various biological activities, suggesting potential research applications for 4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one in pharmacology and biochemistry. For instance, certain methoxy-substituted 3-formyl-2-phenylindoles have been shown to inhibit tubulin polymerization, indicating a potential area of research for similar compounds in cancer treatment (Gastpar et al., 1998). Additionally, novel antioxidant bromophenols with enzyme inhibitory actions highlight the exploration of bromo-substituted compounds for their antioxidant properties and potential therapeutic benefits (Öztaşkın et al., 2017).
Mechanism of Action
Target of Action
Isoindolines, the family of compounds to which it belongs, have been studied for their interaction with the human dopamine receptor d2 .
Mode of Action
Isoindolines and isoindoline-1,3-dione, which are structurally similar, have been found to modulate the dopamine receptor d3 . This suggests that they may have potential applications as antipsychotic agents .
Biochemical Pathways
Related isoindolines have been found to interact with the dopamine receptor d2, suggesting that they may influence dopaminergic signaling pathways .
Result of Action
Related isoindolines have been found to interact with the dopamine receptor d2, suggesting potential neuropharmacological effects .
properties
IUPAC Name |
4-bromo-6-(2-methoxyethoxy)-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-2-3-16-7-4-8-9(10(12)5-7)6-13-11(8)14/h4-5H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNWUIBPCYMOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(CNC2=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619881 | |
Record name | 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(2-methoxyethoxy)isoindolin-1-one | |
CAS RN |
808127-77-7 | |
Record name | 4-Bromo-2,3-dihydro-6-(2-methoxyethoxy)-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808127-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-(2-methoxyethoxy)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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